molecular formula C30H29ClN6O4 B3321713 Neratinib dimethylamine N-oxide CAS No. 1376615-55-2

Neratinib dimethylamine N-oxide

Cat. No.: B3321713
CAS No.: 1376615-55-2
M. Wt: 573.0 g/mol
InChI Key: DREVEVQWSRJACN-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neratinib dimethylamine N-oxide is a potent, irreversible inhibitor of the human epidermal growth factor receptor 2 (HER-2) tyrosine kinase. This compound has shown significant potential in the treatment of HER-2 positive breast cancer and other malignancies. It is a derivative of neratinib, which is known for its ability to block signal transduction pathways that promote cancer cell proliferation .

Scientific Research Applications

Neratinib dimethylamine N-oxide has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Neratinib dimethylamine N-oxide is an irreversible inhibitor of the HER-2 receptor tyrosine kinase . The primary targets of this compound are the Epidermal Growth Factor Receptors (EGFR) , specifically HER1, HER2, and HER4 . These receptors play a crucial role in cell growth and differentiation .

Mode of Action

Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4 . This irreversible inhibition prevents the autophosphorylation of tyrosine residues on the receptor, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Biochemical Pathways

The inhibition of EGFR, HER2, and HER4 by Neratinib affects the downstream signaling pathways, including the mitogen-activated protein kinase and Akt pathways . These pathways are involved in cell proliferation and survival, so their inhibition can lead to reduced tumor growth .

Pharmacokinetics

Neratinib and its major active metabolites M3, M6, and M7 have a Tmax (time to reach maximum concentration in the blood) of 2-8 hours . Administration with a high-fat meal increases Cmax (maximum serum concentration) by 1.7-fold and total exposure by 2.2-fold . Administration with gastric acid-reducing agents such as proton pump inhibitors reduces Cmax by 71% and total exposure by 65% .

Result of Action

The result of Neratinib’s action is the inhibition of tumor growth. It exhibits antitumor action against carcinomas that are positive for EGFR, HER2, and HER4 . In clinical studies, Neratinib has shown efficacy in the treatment of early-stage HER2-positive breast cancer, following adjuvant trastuzumab-based therapy .

Action Environment

The action of Neratinib can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can increase the bioavailability of the drug . Additionally, the use of certain medications, such as proton pump inhibitors, can significantly reduce the bioavailability of Neratinib . Therefore, these factors should be considered when administering Neratinib to ensure optimal efficacy.

Safety and Hazards

Neratinib can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging the unborn child . The most frequently occurring adverse events in neratinib monotherapy were diarrhea, nausea, and abdominal pain .

Biochemical Analysis

Biochemical Properties

Neratinib Dimethylamine N-Oxide, like its parent compound Neratinib, is likely to interact with the EGFR family; ErbB1, ErbB2, and ErbB4, inhibiting the tyrosine kinase activity of these receptors . This interaction prevents autophosphorylation of tyrosine residues on the receptor and reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Cellular Effects

This compound, as a metabolite of Neratinib, may share similar cellular effects. Neratinib has shown to have an impact on various types of cells and cellular processes. For instance, it has been found to restore pancreatic β-cells in diabetes . In cancer cells, Neratinib has shown promising activity against several types of malignancies, especially HER2-overexpressing breast cancer .

Molecular Mechanism

This compound’s molecular mechanism of action is likely similar to that of Neratinib. Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4 . This prevents autophosphorylation of tyrosine residues on the receptor and reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Temporal Effects in Laboratory Settings

While specific studies on this compound’s temporal effects are limited, research on Neratinib has shown that it causes persistent histological damage in the gastrointestinal tract of mice after 12 days of treatment . Such damages were not recovered even after 6 days without Neratinib treatment .

Dosage Effects in Animal Models

In animal models, a dose of 50 mg/kg of Neratinib caused diarrhea in all animals and 23% less weight gained . As this compound is a metabolite of Neratinib, it might exhibit similar dosage effects.

Metabolic Pathways

This compound is likely to be involved in the metabolic pathways of Neratinib. Neratinib is mainly metabolized via CYP3A4 . The major enzyme metabolizing Neratinib in mice, Cyp3a11, was found to be reduced in the small intestine after Neratinib treatment .

Transport and Distribution

Neratinib, its parent compound, has an apparent volume of distribution at steady state of 6433 L , suggesting it may be widely distributed in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Neratinib dimethylamine N-oxide can be synthesized through a multi-step process. One common method involves the reaction of neratinib with 3-chloro-benzenecarboperoxoic acid in dichloromethane at room temperature for four hours. This is followed by treatment with sodium bicarbonate in a mixture of dichloromethane and water . The resulting product is purified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Neratinib dimethylamine N-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Substitution: It can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include peroxides such as 3-chloro-benzenecarboperoxoic acid.

    Substitution: Reagents like sodium bicarbonate are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which are often studied for their pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

    Lapatinib: Another HER-2 inhibitor, but it is reversible and has a different binding mechanism.

    Afatinib: An irreversible inhibitor like neratinib dimethylamine N-oxide, but it targets both HER-2 and epidermal growth factor receptor (EGFR).

    Erlotinib: Primarily targets EGFR and is used in the treatment of non-small cell lung cancer.

Uniqueness

This compound is unique due to its irreversible binding to the HER-2 receptor, which provides a prolonged inhibitory effect compared to reversible inhibitors. This characteristic makes it particularly effective in treating cancers that overexpress HER-2 .

Properties

IUPAC Name

(E)-4-[[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]amino]-N,N-dimethyl-4-oxobut-2-en-1-amine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2,3)39)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)41-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREVEVQWSRJACN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC[N+](C)(C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/C[N+](C)(C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376615-55-2
Record name Neratinib dimethylamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376615552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NERATINIB DIMETHYLAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUH15J9Q1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neratinib dimethylamine N-oxide
Reactant of Route 2
Reactant of Route 2
Neratinib dimethylamine N-oxide
Reactant of Route 3
Reactant of Route 3
Neratinib dimethylamine N-oxide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Neratinib dimethylamine N-oxide
Reactant of Route 5
Reactant of Route 5
Neratinib dimethylamine N-oxide
Reactant of Route 6
Reactant of Route 6
Neratinib dimethylamine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.